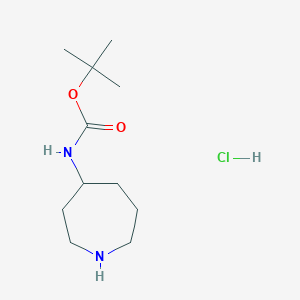
1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzodiazole core, which is a common structural motif in many pharmacologically active molecules. The presence of a benzyl group and a methylsulfanyl group further enhances its chemical properties, making it a versatile candidate for various chemical reactions and biological interactions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 1H-1,3-benzodiazole and benzyl chloride.
Step 1: Benzylation of 1H-1,3-benzodiazole using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield 1-benzyl-1H-1,3-benzodiazole.
Step 2: Introduction of the propan-1-amine moiety is achieved through a nucleophilic substitution reaction using 3-chloropropan-1-amine.
Step 3:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the dihydrochloride salt form.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzodiazole ring can be reduced under catalytic hydrogenation conditions to yield partially or fully hydrogenated derivatives.
Substitution: The amine group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Acyl chlorides, alkyl halides, base catalysts like triethylamine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated benzodiazole derivatives.
Substitution: Amides, secondary amines.
Scientific Research Applications
1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride has been explored for its potential in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its interaction with specific molecular targets. The benzodiazole core can interact with enzyme active sites or receptor binding sites, modulating their activity. The amine and methylsulfanyl groups can further influence these interactions through hydrogen bonding, hydrophobic interactions, and electronic effects.
Comparison with Similar Compounds
1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine: Lacks the dihydrochloride salt form, potentially affecting its solubility and stability.
1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-ol: Contains a hydroxyl group instead of an amine, altering its reactivity and biological activity.
Uniqueness: The presence of both the benzodiazole core and the methylsulfanyl group in 1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride provides a unique combination of chemical properties, making it a versatile compound for various applications in research and industry. Its dihydrochloride form enhances its solubility and stability, which is advantageous for both synthetic and biological studies.
Properties
IUPAC Name |
1-(1-benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S.2ClH/c1-22-12-11-15(19)18-20-16-9-5-6-10-17(16)21(18)13-14-7-3-2-4-8-14;;/h2-10,15H,11-13,19H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYXIAOVRQQCMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)




![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)



